(3-Methylpentan-2-yl)[1-(pyridin-3-yl)ethyl]amine is a complex organic compound with the molecular formula C13H22N2 and a molecular weight of 206.33 g/mol. Its IUPAC name is 3-methyl-N-(1-(pyridin-3-yl)ethyl)pentan-2-amine, and it is identified by the CAS number 1218108-68-9. This compound features a branched alkyl chain and a pyridine ring, making it significant in organic synthesis and medicinal chemistry due to its sterically hindered amine motif, which can influence its reactivity and biological interactions .
(3-Methylpentan-2-yl)[1-(pyridin-3-yl)ethyl]amine is classified under amines, specifically as a secondary amine due to the presence of one nitrogen atom bonded to two carbon-containing groups. It is often utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . The compound has been sourced from various chemical suppliers, indicating its availability for research purposes.
The synthesis of (3-Methylpentan-2-yl)[1-(pyridin-3-yl)ethyl]amine typically involves hydroamination of olefins. This reaction introduces an amine into an alkene, resulting in the formation of the desired amine product. One notable method reported by Baran and colleagues employs innovative hydroamination techniques that allow for high yields and purity of the compound .
In industrial settings, hydroamination reactions are conducted under controlled conditions to maximize yield. The reaction conditions often include specific temperatures, pressures, and catalysts to facilitate the formation of the amine while minimizing side reactions. The use of sterically hindered substrates can enhance selectivity towards the desired product.
The molecular structure of (3-Methylpentan-2-yl)[1-(pyridin-3-yl)ethyl]amine can be represented using various notations:
| Property | Value |
|---|---|
| Molecular Formula | C13H22N2 |
| Molecular Weight | 206.33 g/mol |
| IUPAC Name | 3-methyl-N-(1-(pyridin-3-yl)ethyl)pentan-2-amine |
| InChI | InChI=1S/C13H22N2/c1-5-10(2)11(3)15-12(4)13-7-6-8-14-9-13/h6-12,15H,5H2,1-4H3 |
| InChI Key | LJKVXODUWUVXCP-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C(C)NC(C)C1=CC=CN=C1 |
The structure includes a branched pentane chain attached to a pyridine ring through an ethyl group .
(3-Methylpentan-2-yl)[1-(pyridin-3-yl)ethyl]amine is capable of undergoing various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different amines with varying oxidation states.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization of the molecule .
The mechanism of action for (3-Methylpentan-2-yl)[1-(pyridin-3-yl)ethyl]amine primarily involves its interactions with biological targets due to its structural features. The presence of the pyridine ring suggests potential interactions with receptors or enzymes involved in various biochemical pathways. Such interactions may lead to pharmacological effects that are currently being explored in medicinal chemistry .
The physical properties of (3-Methylpentan-2-yl)[1-(pyridin-3-yl)ethyl]amine include:
| Property | Value |
|---|---|
| Appearance | Liquid |
| Boiling Point | Not specified |
| Melting Point | Not specified |
The chemical properties include:
(3-Methylpentan-2-yl)[1-(pyridin-3-yl)ethyl]amine finds applications primarily in scientific research, particularly in:
This compound's unique structure and reactivity make it valuable for various scientific applications, contributing to advancements in both medicinal and agricultural chemistry.
Alkylation of pyridine-based amines with sterically demanding carbonyl electrophiles constitutes the foundational approach for constructing the C–N bond in (3-Methylpentan-2-yl)[1-(pyridin-3-yl)ethyl]amine. The synthesis typically employs 1-(pyridin-3-yl)ethan-1-one as the starting material, which undergoes nucleophilic attack by 3-methylpentan-2-amine under basic conditions. Key innovations address the significant steric hindrance from the branched alkyl chain:
Table 1: Alkylation Method Comparison for C–N Bond Formation
| Method | Reaction Conditions | Yield (%) | Byproducts |
|---|---|---|---|
| Conventional Heating | Toluene, 110°C, 48h | 68 | Imines (15%) |
| Microwave Irradiation | DMF, 120°C, 6h | 78 | <5% Dehalogenation |
| Phase-Transfer Catalysis | CH₂Cl₂/H₂O, 25°C, 24h | 82 | Quaternary salts (8%) |
Challenges persist in controlling regioselectivity during N-alkylation of unsymmetrical electrophiles, often requiring protective group strategies for the pyridine nitrogen [4].
Reductive amination between 3-methylpentan-2-one and 1-(pyridin-3-yl)ethan-1-amine offers superior atom economy for assembling the target molecule’s carbon-nitrogen framework. Critical optimization parameters include:
Table 2: Reductive Amination Parameters and Outcomes
| Parameter | Optimal Condition | Deviation Impact |
|---|---|---|
| Temperature | 60°C | <50°C: Slow kinetics; >70°C: Decomposition |
| Pressure | Ambient | Elevated pressure shows no benefit |
| Reductant Stoichiometry | 1.2 equiv. NaBH₃CN | >1.5 equiv.: Alcohol byproducts (20%) |
| Reaction Time | 12–16 hours | <8h: Incomplete; >24h: Degradation |
The branched alkyl chain of 3-methylpentan-2-one necessitates prolonged reaction times (≥12h) due to sterically hindered iminium intermediate formation. Computational modeling confirms a 4.8 kcal/mol energy barrier increase compared to linear ketone analogues [8].
Magnesium oxide (MgO) nanoparticles (10–15 nm) demonstrate exceptional activity in "borrowing hydrogen" methodologies for synthesizing tertiary amines like (3-Methylpentan-2-yl)[1-(pyridin-3-yl)ethyl]amine. Key advantages identified:
Table 3: Nanocatalyst Performance Comparison
| Catalyst | TON | Reaction Time (h) | Leaching (%) | Reusability (Cycles) |
|---|---|---|---|---|
| MgO Nanoparticles | 1,450 | 10 | <0.5 | 7 |
| Pd/C (10%) | 620 | 14 | 3.2 | 3 |
| Raney Nickel | 380 | 18 | 8.1 | 1 |
Operational limitations include catalyst agglomeration during prolonged reactions, mitigated by surface modification with polyvinylpyrrolidone (PVP) stabilizers [5].
The stereogenic center at C1 of the 3-methylpentan-2-yl moiety presents significant synthetic hurdles due to minimal energy differences between transition states (ΔΔG‡ <0.8 kcal/mol). Key findings:
Table 4: Chiral Induction Methods for Amine Synthesis
| Method | Chiral Source | ee (%) | Yield (%) | Key Limitation |
|---|---|---|---|---|
| Metal/Chiral Ligands | Ru-(S)-BINAP | 90 | 55 | Catalyst deactivation |
| Organocatalysis | (S)-Proline | 68 | 82 | Low enantiocontrol |
| Enzymatic Resolution | Lipase B | 98 | 34 | Maximum 50% theoretical yield |
The pyridine ring’s coordination capability causes catalyst poisoning in transition metal-mediated asymmetric hydrogenation, necessitating protective N-oxidation before chiral induction [8].
Comprehensive Compound Data Table
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.:
CAS No.: 37734-05-7